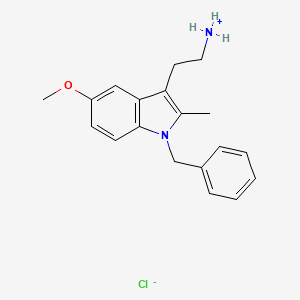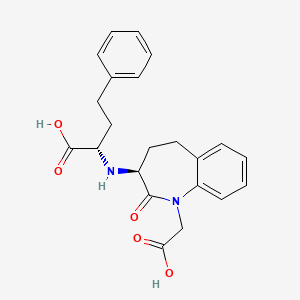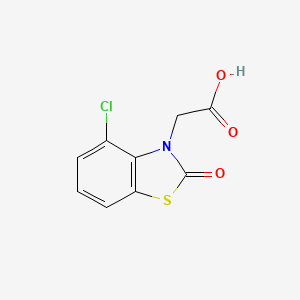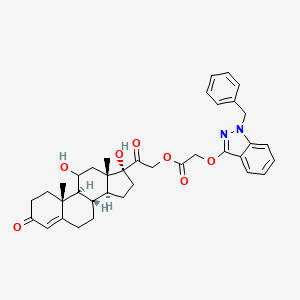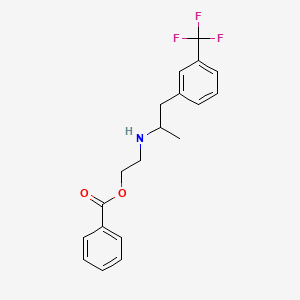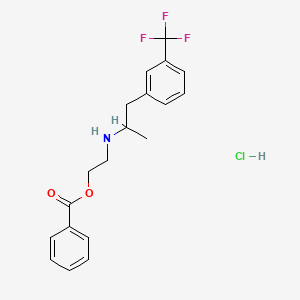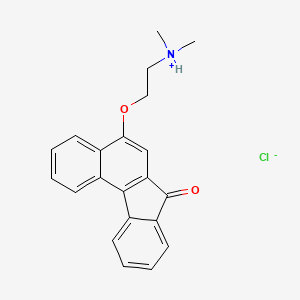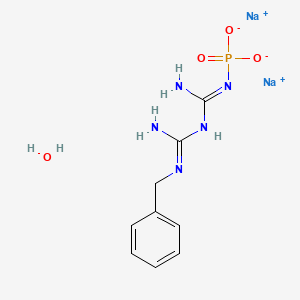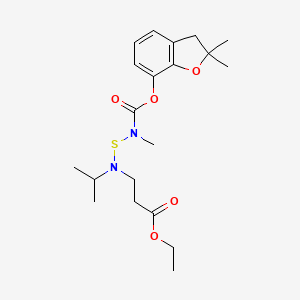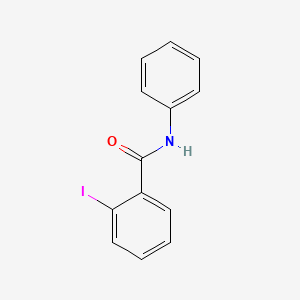
嘧菌酯
描述
Bupirimate is an active ingredient in plant protection products and is commonly used as a systemic fungicide . It belongs to the family of pyrimidines and finds applications in controlling powdery mildew in roses and apple plantations .
Synthesis Analysis
The synthesis of Bupirimate involves dissolving it in a polar solvent, then adding alkali into the solution, stirring and reacting for 1-2 hours . After stirring, the polar solvent is evaporated, and an organic solvent and N, N-dimethylamino sulfonyl chloride are added into a reaction .Molecular Structure Analysis
The molecular formula of Bupirimate is C13H24N4O3S . The systematic name is 5-Butyl-2-(ethylamino)-6-methyl-4-pyrimidinyl dimethylsulfamate .Chemical Reactions Analysis
The voltammetric behavior of Bupirimate has been studied by square wave stripping voltammetry (SWSV) . The insoluble R–HgS salt formed on the static hanging mercury drop electrode (SHMDE) was electrochemically reduced .Physical And Chemical Properties Analysis
Bupirimate has a density of 1.2, a melting point of 50-51 °C, a flash point of >50 °C, a vapour pressure of 0.1 mPa at 25 °C, and a partition coefficient (n-octanol and water) of logP = 3.9 . Its solubility in water is 22 mg/l at pH 5.2, 25 °C .科学研究应用
农业病害管理
嘧菌酯广泛用于农业,用于防治多种作物(包括苹果、草莓和葫芦科作物)的白粉病 。其内吸作用使其能够被植物吸收,从而提供预防性和治疗性控制,以对抗这种疾病。
农药残留分析
已经进行了研究来确定嘧菌酯在黄瓜等作物中的消散动力学和最终残留 。这对于确定食品中农药残留的安全水平以及确保符合食品安全法规至关重要。
环境归宿研究
嘧菌酯对环境的影响,包括其在土壤和水生系统中的持久性,是一个重要的研究领域 。了解其降解和迁移有助于评估其对环境的长期影响,并制定安全使用指南。
生态毒理学评估
嘧菌酯对非目标生物的影响通过生态毒理学研究进行评估。 这些评估有助于了解对野生动物和有益昆虫的潜在风险,有助于制定生态友好型病虫害管理策略 .
分析方法的开发
科学研究导致了先进分析方法的开发,如 UPLC-MS/MS,用于检测农业产品中的嘧菌酯及其代谢物 。这些方法对于监测农药水平并确保其在允许范围内至关重要。
风险评估和监管
嘧菌酯经过严格的风险评估,以确定其对人类健康和环境的安全性。 这些评估为监管决策和建立该化合物的最大残留限量 (MRL) 提供信息 .
抗性管理
有关嘧菌酯的研究还侧重于抗性管理,因为这种杀菌剂属于一个抗性多基因控制的化学类别。 了解抗性机制可以指导可持续应用策略的制定 .
替代作物保护策略
对嘧菌酯替代用途的研究包括其在害虫综合防治 (IPM) 计划中的作用。 它通常与其他杀菌剂结合使用,以管理抗性和提高疾病控制效率 .
作用机制
Target of Action
Bupirimate is a pyrimidine fungicide that is primarily active against powdery mildew . The key target for this fungicide is the mildews, but each compound differs in its effect on individual mildew species . In particular, bupirimate is effective on apple powdery mildew caused by the fungus Podosphaera leucotricha .
Mode of Action
Bupirimate acts mainly by inhibiting sporulation . It has translaminar mobility and systemic translocation in the xylem . Ethirimol, one of the metabolites of bupirimate, shares the same action mechanism .
Biochemical Pathways
It is known that bupirimate inhibits sporulation, spore germination, and mycelial growth . This inhibition disrupts the life cycle of the fungi, preventing them from spreading and causing disease.
Pharmacokinetics
Bupirimate has a low aqueous solubility and a low volatility . It is moderately persistent in both soil and aquatic systems . Ethirimol and DE-B are major transformation products of bupirimate in soil . Data gaps have been identified for reliable kinetic parameters (dt50 values and formation fraction) and reliable adsorption/desorption data for the major metabolite de-b .
Result of Action
The primary result of Bupirimate’s action is the control of powdery mildew in a variety of crops, including apples, pears, stone fruit, cucurbits, roses and other ornamentals, strawberries, gooseberries, currants, raspberries, hops, beets, and other crops .
Action Environment
The action, efficacy, and stability of Bupirimate can be influenced by local environmental conditions. Depending on these conditions, Bupirimate may be moderately persistent in both soil and aquatic systems . It is moderately toxic to most fauna and flora species . It is used in many products which also contain insecticides .
安全和危害
未来方向
属性
IUPAC Name |
[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJPMWIHSOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041688 | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale tan solid; [Merck Index] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000075 [mmHg] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
41483-43-6 | |
| Record name | Bupirimate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupirimate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041483436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIRIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCJ121RIOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bupirimate targets adenosine deaminase (EC 3.5.4.4), an enzyme involved in purine salvage, in powdery mildew fungi [].
A: While the exact mechanism of resistance remains unclear, Bupirimate is known to stop mildew infection at the appressorial stage, although it also affects later stages of mildew development [].
ANone: The molecular formula of Bupirimate is C13H24N4O3S, and its molecular weight is 316.4 g/mol.
A: Research indicates that Bupirimate is susceptible to degradation when exposed to direct sunlight and UV rays. Degradation was found to be more pronounced in summer than in winter, and varied depending on the time of day and distance from the UV source [].
A: Bupirimate is often formulated as an emulsifiable concentrate (EC) [, , , , , , , ], but can also be found in formulations like wettable powders, missible oils, suspensions, water dispersible granules, and microemulsions [, ].
A: Yes, the European Food Safety Authority (EFSA) has reviewed and established MRLs for Bupirimate in various food products [].
ANone: Researchers have employed various methods, including:
- In vivo studies: Pot tests and field trials on cucumbers [, ], roses [, ], and butternut squash [] have demonstrated Bupirimate's efficacy in controlling powdery mildew.
- Greenhouse experiments: Studies have been conducted in controlled environments to assess Bupirimate's efficacy on tomatoes [] and roses [].
- Leaf-disc assays: This in vitro method was used to determine the sensitivity of different Podosphaera xanthii populations to Bupirimate [].
A: While resistance to related compounds like ethirimol and dimethirimol has been observed, no resistance to Bupirimate was detected in a Spanish study of Podosphaera xanthii isolates collected between 2002 and 2011 [].
ANone: Several analytical methods have been employed, including:
- High-performance liquid chromatography (HPLC) with UV detection: This method has been used for Bupirimate analysis in various studies, including those evaluating its presence in greenhouse worker gloves [], degradation under sunlight and UV rays [], and for determining residues in cucumbers [].
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for structural identification of Bupirimate and its impurities [], and for quantifying its presence in agricultural products [].
- Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This method was used to analyze Bupirimate and its metabolite ethirimol in cucumber samples [].
A: While Bupirimate is reported to have low toxicity to mammals, it has been found to be harmful to some aquatic organisms []. Its presence in water runoff from agricultural fields is a concern [], and research has focused on its degradation through methods like electrochemical oxidation [].
A: Research indicates that the soil matrix significantly influences the degradation rate of Bupirimate during photolysis []. Factors like sand and organic matter content play a crucial role in its breakdown.
ANone: Studies mentioned validation parameters such as:
- Linearity: A linear correlation coefficient of 0.9998 was reported for an HPLC method [].
- Precision: Variation coefficients were as low as 0.43% for the same HPLC method [].
- Recovery: Recoveries ranged from 70.0% to 99.83% depending on the method and matrix [, , ].
ANone: Several alternative fungicides have been investigated, including:
- For roses: Fenapanil and nuarimol were found effective as fumigants against powdery mildew [].
- For butternut squash: Tank mixes of systemic fungicides (benomyl, bupirimate) with protectant fungicides (chlorothalonil, mancozeb) showed promise in controlling powdery mildew [].
- For strawberries: Fungicides like quinoxyfen, cyflufenamid, proquinazid, and azoxystrobin + difenoconazole were found to be effective against powdery mildew [, ].
A: 2-aminopyrimidines, including Bupirimate, were introduced over 30 years ago as fungicides specifically targeting powdery mildew [].
ANone: Studies on Bupirimate involve expertise from various disciplines, including:
- Analytical chemistry: Developing and validating methods for detection and quantification in different matrices [, , , , , ].
- Agricultural science: Evaluating efficacy against powdery mildew in various crops under different conditions [, , , , , , ].
- Environmental science: Investigating Bupirimate's fate in the environment, degradation pathways, and potential ecotoxicological effects [, , ].
- Toxicology: Assessing potential risks to human health and the environment [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



